2-Bromothiazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-3-6-1-2(5)7-3/h1H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENPEUMWCGMXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromothiazol-5-amine chemical properties and structure

An In-depth Technical Guide to 2-Bromothiazol-5-amine: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, molecular structure, and spectroscopic characteristics. Authored for researchers, scientists, and drug development professionals, this document details validated synthesis and purification protocols, explores its chemical reactivity and synthetic utility, and discusses its critical role as a pharmacophore in the development of targeted therapeutics. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged structure in drug discovery, forming the core of numerous clinically significant therapeutic agents, including Famotidine, Cefdinir, and the kinase inhibitor Dasatinib.[1] This five-membered heterocyclic ring containing both sulfur and nitrogen atoms serves as a versatile scaffold, with its derivatives exhibiting a vast spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The introduction of a bromine atom at the C5 position to create this compound (also known as 5-Bromo-1,3-thiazol-2-amine) significantly enhances its utility. The bromine atom acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, while the amino group at the C2 position provides a key site for amide bond formation and other nucleophilic substitutions. This dual functionality makes this compound an indispensable intermediate for constructing diverse molecular libraries aimed at discovering novel therapeutics.[4][5]

Molecular Structure and Physicochemical Properties

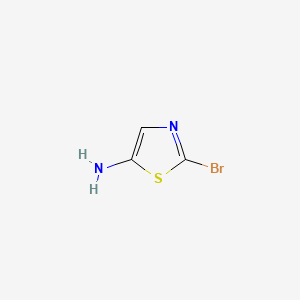

Chemical Structure

This compound is characterized by a planar, five-membered thiazole ring. The exocyclic amino group at position 2 and the bromine atom at position 5 are the key functional groups that dictate its reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3034-22-8 | [6] |

| Molecular Formula | C₃H₃BrN₂S | [6] |

| Molecular Weight | 179.04 g/mol | [6] |

| Appearance | Solid, typically light yellow to pale brown crystalline powder | [2][7] |

| Melting Point | ~165 °C (with decomposition) | [4][8] |

| Solubility | Soluble in polar organic solvents like THF and DMSO. | [2][4] |

| SMILES | Nc1ncc(Br)s1 | [8] |

| InChIKey | ARHCLXWELPFVFQ-UHFFFAOYSA-N | [6] |

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. The expected data from key analytical techniques are detailed below, based on data from analogous compounds and spectral databases.[2][5]

| Technique | Expected Observations | Reference(s) |

| ¹H NMR | In DMSO-d₆: • ~7.6 ppm (s, 1H): A singlet corresponding to the single proton at the C4 position of the thiazole ring. • ~7.2 ppm (br s, 2H): A broad singlet for the two amine (-NH₂) protons, which is exchangeable with D₂O. | [9] |

| ¹³C NMR | In DMSO-d₆: • ~170 ppm: C2 (carbon attached to the amino group). • ~140 ppm: C4. • ~105 ppm: C5 (carbon attached to bromine; significantly shielded by the halogen). | [5][10] |

| FT-IR (cm⁻¹) | • 3400-3200 cm⁻¹: Symmetric and asymmetric N-H stretching vibrations of the primary amine. • ~1630 cm⁻¹: C=N stretching vibration characteristic of the thiazole ring. | [2] |

| Mass Spec. (ESI-MS) | • [M+H]⁺ at m/z ~179.9 and [M+H+2]⁺ at m/z ~181.9 in an approximate 1:1 ratio. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom. | [2] |

Synthesis and Purification

Synthetic Routes

The most common and straightforward method for synthesizing this compound is the direct electrophilic bromination of the commercially available 2-aminothiazole. The C5 position is highly activated towards electrophilic substitution due to the electron-donating effects of both the ring sulfur and the C2-amino group.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Direct Bromination

This protocol is adapted from established literature procedures for the direct bromination of 2-aminothiazole.[4][11]

Materials:

-

2-Aminothiazole (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (2.0 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: Dissolve 2-aminothiazole (e.g., 4 mmol, 400 mg) in glacial acetic acid (16 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Bromination: Slowly add bromine (e.g., 8 mmol, 0.41 mL), optionally dissolved in a small amount of acetic acid, dropwise to the cooled solution while stirring vigorously. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 2 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the pH of the aqueous layer is between 7 and 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing & Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel to afford pure this compound.[4]

Purification Methods

For most applications, purification via flash column chromatography using a gradient of ethyl acetate in hexane is effective. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can also be employed to obtain highly pure material.[2]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.

-

The Amino Group (-NH₂): Acts as a potent nucleophile. It readily undergoes acylation to form amides, alkylation, and can participate in coupling reactions to form ureas and other derivatives. This is a common handle for extending the molecular structure.[5]

-

The Bromo Group (-Br): Serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. It is most frequently utilized in Suzuki, Stille, and Buchwald-Hartwig reactions to form new carbon-carbon or carbon-nitrogen bonds at the C5 position.[3][5]

Caption: Key synthetic transformations of this compound.

A prime example of its utility is in the synthesis of precursors to the anticancer drug Dasatinib. The 2-amino group is coupled with a pyrimidine moiety, and the 5-bromo position is later functionalized, demonstrating the orthogonal reactivity of the two sites.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just an intermediate but a strategic building block in the design of bioactive molecules.

-

Kinase Inhibitors: The 2-aminothiazole scaffold is a well-established "hinge-binding" motif for many protein kinases. The C2-amino group forms critical hydrogen bonds with the kinase hinge region, while the C5 position (where the bromine is located) points out towards the solvent-exposed region, making it an ideal point for introducing substituents to achieve potency and selectivity.[4]

-

Antimicrobial and Antifungal Agents: The thiazole ring itself is associated with broad antimicrobial activity.[2] Derivatives of this compound are frequently explored in the development of new anti-infective agents.

-

Neurological Disorders: Some derivatives have been investigated for their potential in treating neurological conditions, including Alzheimer's disease, by targeting specific enzymes like the p70S6 kinase.

Safety and Handling

As a halogenated organic compound and an aromatic amine, this compound requires careful handling to minimize exposure.

| Hazard Class | GHS Pictogram | Hazard Statement | Prevention & Handling |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[8] |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | Wear protective gloves, clothing, and eye protection. Avoid contact with skin.[6] |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[7][8] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or fume hood.[6] |

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in pharmaceutical research and development cannot be overstated. Its well-defined structure, predictable reactivity, and dual functional handles provide medicinal chemists with a reliable platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Amino-5-bromothiazole monohydrobromide | 61296-22-8 [chemicalbook.com]

- 5. 2-Amino-5-bromothiazole(3034-22-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-氨基-5-溴噻唑 单氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]

- 9. jocpr.com [jocpr.com]

- 10. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]

- 11. 2-Amino-5-bromothiazole monohydrobromide(61296-22-8)IR [chemicalbook.com]

Biological activity of 2-aminothiazole derivatives

An In-Depth Technical Guide to the Biological Activities of 2-Aminothiazole Derivatives

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has earned the status of a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and ability to engage in multiple modes of non-covalent interactions have established it as a cornerstone for the development of a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological activities of 2-aminothiazole derivatives, with a primary focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will dissect the key mechanisms of action, present comparative biological data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of this remarkable pharmacophore.

Part 1: The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry

Structural Characteristics and Physicochemical Properties

The 2-aminothiazole core is a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with an exocyclic amino group at the C2 position.[3][4] This arrangement confers a unique set of electronic and structural properties. The endocyclic nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor. This dual capacity for hydrogen bonding is a critical factor in its ability to bind to a wide variety of biological targets. Furthermore, the thiazole ring itself is a bioisostere for other aromatic systems and can be readily substituted at the 4 and 5 positions, allowing for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[5][6]

Synthetic Strategies: The Hantzsch Synthesis and Modern Variations

The most fundamental and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[7][8] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[8] The versatility of this method lies in the commercial availability of a vast array of starting materials, enabling the creation of diverse derivative libraries. Modern advancements have introduced one-pot procedures and the use of greener solvents, enhancing the efficiency and environmental sustainability of this classic transformation.[7]

Caption: General workflow for the Hantzsch 2-aminothiazole synthesis.

The "Privileged Scaffold" Concept and Promiscuity Considerations

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The 2-aminothiazole ring is a classic example.[4][9] While this property is highly advantageous for developing new drugs across different therapeutic areas, it also necessitates a cautious approach. Some 2-aminothiazole derivatives have been identified as Pan-Assay Interference Compounds (PAINS) or "frequent hitters" in high-throughput screening campaigns, suggesting non-specific binding or assay artifacts.[10] Therefore, it is imperative for researchers to employ orthogonal assays and biophysical methods to validate true, specific binding interactions and rule out promiscuous behavior early in the drug discovery process.[4][10]

Part 2: Anticancer Activity: Targeting Cellular Proliferation and Survival

The 2-aminothiazole scaffold is a core component of several clinically approved and investigational anticancer agents, including the kinase inhibitors Dasatinib and Alpelisib.[11][12] Its derivatives have demonstrated potent activity against a wide range of human cancer cell lines by targeting key regulators of the cell cycle and signal transduction.[11][12]

Mechanism I: Inhibition of Protein Kinases

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial for cell growth, division, and survival.

2.1.1. Cyclin-Dependent Kinases (CDKs): Targeting the Cell Cycle CDKs are serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle.[13][14] The CDK4/6-Cyclin D complex, in particular, initiates the G1-S phase transition by phosphorylating the Retinoblastoma (Rb) protein.[13][15] This phosphorylation releases the transcription factor E2F, allowing it to activate genes required for DNA synthesis.[15] Several 2-aminothiazole derivatives have been developed as potent and selective inhibitors of CDK4/6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[13][15]

Caption: Inhibition of the CDK4/6-Rb pathway by 2-aminothiazole derivatives.

2.1.2. Aurora Kinases: Disrupting Mitosis Aurora kinases (A, B, and C) are another family of serine/threonine kinases that are essential for the proper execution of mitosis, including chromosome segregation and cytokinesis.[16] Their overexpression is common in many cancers and is linked to aneuploidy and tumorigenesis.[16] 2-aminothiazole derivatives have been successfully designed to inhibit Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[17][18]

Data Presentation: Comparative Inhibitory Activity of Kinase Inhibitors

The structure-activity relationship (SAR) of 2-aminothiazole derivatives is critical for optimizing potency and selectivity. The table below presents representative data for CDK and Aurora kinase inhibitors.

| Compound ID | Target Kinase | R Group Substitution | IC₅₀ (nM) | Reference |

| Compound A | CDK4 / CDK6 | N/A | 9.2 / 7.8 | [13] |

| Cmpd 14 | CDK2 | 5-ethyl-oxazole | 1-10 range | [19] |

| Cmpd 18 | Aurora A / B | 4-morpholino | 8.0 / 9.2 | [20] |

| Cmpd 11 | Aurora A / B | 4-Cl | 23 / 42 | [20] |

IC₅₀: Half-maximal inhibitory concentration. Data illustrates the impact of substitutions on inhibitory potency.

Experimental Protocols

2.3.1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Causality: This protocol determines the direct inhibitory effect of a compound on a purified kinase by measuring its displacement of a fluorescent tracer from the ATP-binding pocket. It is a crucial first step to confirm the molecular target and quantify potency (Kᵢ or IC₅₀).

-

Methodology:

-

Reagent Preparation: Prepare a 4X solution of the 2-aminothiazole derivative in kinase buffer. Prepare a 4X solution of the Eu-anti-tag antibody and a 4X solution of the Alexa Fluor™ conjugate tracer. Prepare a 2X solution of the target kinase (e.g., CDK2, Aurora A).

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the 4X compound solution. Add 2.5 µL of 4X Eu-antibody and 2.5 µL of 4X tracer.

-

Initiation: Add 5 µL of the 2X kinase solution to all wells to initiate the binding reaction.

-

Incubation: Mix the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (antibody) and 665 nm (tracer).

-

Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

2.3.2. Cell Proliferation (MTT) Assay

-

Causality: This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the cell number. A reduction in metabolic activity indicates an inhibition of proliferation or induction of cell death.[21]

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of compound concentration to calculate the IC₅₀.

-

Part 3: Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. 2-aminothiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[5][22]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key target for many antibacterial 2-aminothiazole derivatives is DNA gyrase (GyrB) and the related topoisomerase IV (ParE).[23] These type II topoisomerases are essential bacterial enzymes that control DNA topology, including supercoiling, which is vital for DNA replication and transcription.[23][24] By binding to the ATP-binding site on the GyrB subunit, these inhibitors prevent the enzyme from introducing negative supercoils into the DNA, leading to a cessation of replication and ultimately bacterial death.[23][25] This target is attractive because it is absent in humans, offering a potential for selective toxicity.

Caption: Mechanism of action for 2-aminothiazole DNA gyrase inhibitors.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26] It is a standard metric for quantifying antibacterial potency.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound E | S. aureus | < 0.03 | [23] |

| Compound E | E. coli | 4-16 | [23] |

| REDX05967 | A. baumannii (MDR) | MIC₅₀ = 16 | [24] |

MIC values demonstrate the spectrum of activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, A. baumannii) pathogens.

Experimental Protocols

3.3.1. Broth Microdilution Method for MIC Determination

-

Causality: This "gold standard" method provides a quantitative measure of a compound's antibacterial activity.[27][28] It establishes the minimum concentration required to inhibit bacterial growth under standardized in vitro conditions, which is a critical parameter for predicting in vivo efficacy.[28][29]

-

Methodology:

-

Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-aminothiazole derivative in CAMHB, typically starting from 64 µg/mL down to 0.06 µg/mL.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). A growth indicator like resazurin can be added to aid visualization.

-

Part 4: Neuroprotective Activity: A Frontier in Neurodegenerative Disease

Emerging evidence suggests that 2-aminothiazole derivatives hold potential for the treatment of neurodegenerative disorders, particularly tauopathies like Alzheimer's disease.[30][31]

Mechanism of Action: Counteracting Tau-Induced Toxicity

In Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles, a process that is highly toxic to neurons.[31] A novel series of substituted 2-aminothiazoles has been shown to provide strong protection against this tau-induced neuronal toxicity in cellular models.[31] While the exact molecular target is still under investigation, these compounds effectively counteract the degenerative processes initiated by pathological tau, preventing neuronal cell death at nanomolar concentrations.[31][32]

Caption: Conceptual model of neuroprotection by 2-aminothiazole derivatives.

Experimental Protocols

4.2.1. In Vitro Neuronal Cell Culture Model of Neurotoxicity

-

Causality: This protocol establishes a cellular model to mimic a specific pathological stressor (e.g., oxidative stress via H₂O₂, glutamate excitotoxicity) relevant to neurodegeneration.[33][34] It allows for the controlled evaluation of a compound's ability to protect neurons from that specific insult, providing insight into its potential mechanism of action.[35][36]

-

Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media in 96-well plates.

-

Compound Pre-treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 1-2 hours. This allows the compound to enter the cells and engage its target before the insult.

-

Induction of Toxicity: Introduce a neurotoxic agent to the media. For example, add hydrogen peroxide (H₂O₂) to induce oxidative stress or glutamate to induce excitotoxicity. Include an untreated control and a toxin-only control.

-

Incubation: Incubate for a defined period (e.g., 24 hours).

-

Assessment of Neuroprotection: Evaluate cell viability using an appropriate assay, such as the MTT assay (described in 2.3.2) or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

-

Analysis: Compare the viability of cells pre-treated with the compound to the toxin-only control. A significant increase in viability indicates a neuroprotective effect.

-

Part 5: Future Directions and Drug Development Perspectives

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for drug discovery.[1][37] Future research will likely focus on several key areas:

-

Improving Selectivity: For kinase inhibitors, enhancing selectivity is crucial to minimize off-target effects and improve the therapeutic index.

-

Combating Resistance: In both oncology and infectious disease, understanding and overcoming resistance mechanisms will be paramount. This may involve developing next-generation inhibitors or combination therapies.

-

Exploring New Targets: The versatility of the scaffold suggests its potential utility against a host of other targets, including enzymes and receptors involved in metabolic and inflammatory diseases.[5][22]

References

- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. excli.de [excli.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro biological evaluation of novel broad-spectrum isothiazolone inhibitors of bacterial type II topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. apec.org [apec.org]

- 27. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 28. woah.org [woah.org]

- 29. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 30. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 31. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. preprints.org [preprints.org]

- 35. researchgate.net [researchgate.net]

- 36. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]

The Ascendance of 2-Bromothiazol-5-amine: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Within this class, 2-bromothiazol-5-amine has emerged as a particularly valuable pharmacophore and a versatile synthetic intermediate in the quest for novel therapeutics. The strategic placement of the amino and bromo functionalities on the thiazole core imparts a unique combination of hydrogen bonding capabilities, metabolic stability, and a reactive handle for facile diversification. This technical guide provides a comprehensive overview of the synthesis, key physicochemical properties, and the burgeoning role of this compound in contemporary drug design, with a particular focus on its application in the development of kinase inhibitors for oncology.

Introduction: The Strategic Value of the this compound Scaffold

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, a feature that underpins its diverse chemical reactivity and ability to engage in various biological interactions.[1] The 2-aminothiazole core, in particular, is a well-established pharmacophore found in numerous approved drugs, lauded for its wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[2]

The introduction of a bromine atom at the C5 position of the 2-aminothiazole ring, yielding this compound, significantly enhances its utility in drug discovery for several key reasons:

-

A Versatile Synthetic Handle: The bromine atom serves as a prime site for a variety of cross-coupling reactions, most notably Suzuki and Stille couplings. This allows for the systematic and efficient introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]

-

Modulation of Physicochemical Properties: The presence of the halogen can influence the molecule's lipophilicity, electronic properties, and steric profile. These modifications can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for a specific biological target.[3]

-

Enhanced Biological Activity: In many instances, the bromo substituent has been shown to be favorable for potent bioactivity, particularly in the context of anticancer agents.[4] It can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

This guide will delve into the practical aspects of utilizing this compound as a foundational element in drug design, providing both the theoretical underpinnings and actionable experimental protocols.

Synthesis of the this compound Core

The preparation of this compound is most commonly achieved through the direct electrophilic bromination of the parent 2-aminothiazole. The electron-rich nature of the thiazole ring directs bromination to the C5 position.

Experimental Protocol: Direct Bromination of 2-Aminothiazole

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Aminothiazole

-

Glacial Acetic Acid

-

Bromine

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid.

-

Addition of Bromine: While maintaining the temperature at 0°C, slowly add a solution of bromine (2 equivalents) in acetic acid dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into ice water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8. Exercise caution as this will generate CO₂ gas.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel to yield the pure compound.

This compound as a Pharmacophore in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The 2-aminothiazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[5]

The 2-amino group of the scaffold often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The substituents at the C4 and C5 positions, as well as on the exocyclic amino group, are then explored to achieve potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a single library of this compound derivatives is not extensively documented in publicly available literature, a broader analysis of related halogenated 2-aminothiazoles provides valuable insights:[6]

-

The Role of the 5-Bromo Group: The bromine atom at the C5 position has been shown to contribute significantly to the anticancer activity of 2-aminothiazole derivatives. In some studies, bromo and chloro derivatives have demonstrated superior cytotoxicity against various cancer cell lines compared to their iodo or fluoro counterparts.[4] For instance, the exchange of a methyl group with a bromo group at the C5-position of certain thiazole derivatives led to compounds with IC₅₀ values in the range of 6.61 to 9.34 µM against cancer cell lines.[4]

-

Derivatization of the 2-Amino Group: Acylation or further substitution of the 2-amino group is a critical determinant of activity. The introduction of complex side chains can lead to potent antiproliferative effects.[6] This position allows for the introduction of moieties that can interact with other regions of the ATP-binding pocket or allosteric sites.

The following diagram illustrates a general workflow for developing novel kinase inhibitors starting from the this compound scaffold.

Caption: A typical Structure-Activity Relationship (SAR) workflow for the development of novel kinase inhibitors.

Case Study: Towards Novel Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets. The 2-aminothiazole scaffold is a known template for the design of Aurora kinase inhibitors. While not a direct analog, the principles of its interaction can be applied to this compound derivatives. For example, derivatives of 2-aminophenyl-5-halothiazoles have been synthesized and shown to inhibit Aurora kinases.[7]

Experimental Protocols for Derivatization and Biological Evaluation

The true power of the this compound pharmacophore lies in its potential for diversification. The following protocols provide a starting point for creating and evaluating novel derivatives.

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Aryl or Heteroaryl Boronic Acid

-

Palladium Catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the chosen solvent system to the reaction vessel.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for a further 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

To effectively guide drug discovery efforts, it is crucial to present SAR data in a clear and comparative manner. The following table provides a hypothetical example of how to summarize the anticancer activity of a series of this compound derivatives.

| Compound ID | R Group (at C5) | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) |

| 1 | -H | Aurora A | >10 | MCF-7 (Breast) | 8.2 |

| 2a | -Phenyl | Aurora A | 2.5 | MCF-7 (Breast) | 1.1 |

| 2b | -4-Fluorophenyl | Aurora A | 0.8 | MCF-7 (Breast) | 0.4 |

| 2c | -4-Methoxyphenyl | Aurora A | 1.2 | MCF-7 (Breast) | 0.7 |

Data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

-

The unsubstituted analog (1 ) shows weak activity.

-

The introduction of an aryl group at the C5 position via Suzuki coupling significantly improves the inhibitory activity against Aurora A and the growth inhibitory effect on MCF-7 cells.

-

The electron-withdrawing fluorine substituent at the para-position of the phenyl ring (2b ) results in the most potent compound in this series, suggesting that electronic factors play a role in the interaction with the target.

-

The electron-donating methoxy group (2c ) also enhances activity compared to the unsubstituted phenyl ring, but to a lesser extent than the fluoro group.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile pharmacophore in modern drug design. Its straightforward synthesis and the reactivity of the bromine atom provide a robust platform for the creation of extensive and diverse compound libraries. The demonstrated importance of the 2-aminothiazole scaffold, coupled with the favorable contribution of the 5-bromo substituent to anticancer activity, positions this molecule as a key building block for the development of next-generation therapeutics, particularly in the field of oncology. Future research will likely focus on exploring a wider range of substitutions at both the 2-amino and 5-bromo positions, targeting a broader array of kinases and other disease-relevant proteins. The continued application of rational drug design principles, guided by detailed SAR studies and structural biology, will undoubtedly unlock the full therapeutic potential of this privileged scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromothiazol-5-amine

This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and purity assessment of 2-Bromothiazol-5-amine (CAS No: 3034-22-8). This compound is a critical heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] Understanding its spectroscopic signature is paramount for researchers in drug discovery and development.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is the foundation of reliable drug development. For this compound, a combination of spectroscopic techniques provides a comprehensive and self-validating confirmation of its molecular architecture. The key structural features—a primary amine group, a C-Br bond, and the thiazole ring—each produce a distinct and predictable signal in different spectroscopic analyses.

Below is the annotated chemical structure of this compound, which will be referenced throughout this guide for spectral assignments.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous characterization.

¹H NMR Spectroscopy

Theoretical Principles & Causality: The ¹H NMR spectrum is expected to be relatively simple, showing two main signals: one for the single proton on the thiazole ring (H4) and another for the two protons of the primary amine (-NH₂).

-

Thiazole Proton (H4): This proton is attached to an sp²-hybridized carbon within an electron-deficient aromatic ring. Its chemical shift will be in the aromatic region, appearing as a sharp singlet as there are no adjacent protons to cause splitting.

-

Amine Protons (-NH₂): These protons will typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. The chemical shift can be variable and is dependent on solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, hydrogen bonding can shift this signal further downfield.

Data Interpretation: The ¹H NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals the following key signals.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | ~7.3 (broad) | Singlet | 2H |

| H4 (Thiazole Ring) | ~7.1 | Singlet | 1H |

| (Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.) |

The residual solvent peak for DMSO-d₆ typically appears at ~2.50 ppm and a common water impurity peak is seen around 3.3 ppm.[2][3] These should not be confused with signals from the analyte.

¹³C NMR Spectroscopy

Theoretical Principles & Causality: The molecule has three distinct carbon atoms in the thiazole ring, which should result in three signals in the ¹³C NMR spectrum.

-

C2 Carbon: This carbon is bonded to two nitrogen atoms (one endocyclic, one exocyclic amine), making it highly electron-deficient. It is expected to be the most downfield signal.

-

C4 Carbon: This carbon is bonded to a hydrogen atom and is part of a C=C double bond within the ring.

-

C5 Carbon: This carbon is directly attached to the electronegative bromine atom, which will cause a significant downfield shift, though typically less than the C2 carbon. However, the direct attachment to bromine also results in a lower signal intensity due to the quadrupolar effect of the bromine nucleus.

Data Interpretation: The ¹³C NMR data, acquired in DMSO-d₆, provides confirmation of the carbon skeleton.[4][5][6]

| Signal Assignment | Chemical Shift (δ, ppm) |

| C2 | ~168 |

| C4 | ~138 |

| C5 | ~95 |

| (Note: Data referenced from literature, e.g., R. Faure, et al., Can. J. Chem. 56, 46 (1978).)[5][6] |

The solvent signal for DMSO-d₆ appears as a multiplet around 39.52 ppm.[4]

Infrared (IR) Spectroscopy

Theoretical Principles & Causality: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to the masses of the connected atoms and the bond strength. For this compound, we expect characteristic absorptions for the N-H, C=N, and C-Br bonds.

Data Interpretation: A typical FTIR spectrum, often obtained using a KBr pellet, will display the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~1630 | C=N Stretch | Thiazole Ring |

| ~1540 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1330 | C-N Stretch | Aromatic Amine |

| Below 700 | C-Br Stretch | Bromo-alkene |

The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[7][8] The C=N stretching frequency confirms the heterocyclic ring structure.

Mass Spectrometry (MS)

Theoretical Principles & Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity. The most telling feature for this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9][10] This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units.

Data Interpretation: The electron impact (EI) mass spectrum will show a characteristic molecular ion peak pattern.

| m/z Value | Ion Identity | Notes |

| 178/180 | [M]⁺˙ (Molecular Ion) | Pair of peaks with ~1:1 intensity, due to ⁷⁹Br/⁸¹Br. |

| 99 | [M - Br]⁺ | Loss of a bromine radical. |

| 72 | [C₂H₂N₂S]⁺˙ | Potential fragment from ring cleavage. |

Proposed Fragmentation Pathway: Upon ionization, the molecular ion can undergo several fragmentation pathways. The weakest bond, C-Br, is likely to cleave first, leading to a prominent peak corresponding to the loss of the bromine atom.

Caption: Key fragmentation steps for this compound.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis.

IR Sample Preparation (KBr Pellet)

-

Grinding: Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Impact)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Volatilize the sample in the source and ionize it using a high-energy electron beam (standardly 70 eV).

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a robust and definitive characterization of this compound. The singlet in the ¹H NMR confirms the single thiazole proton, the characteristic N-H stretches in the IR spectrum verify the primary amine, and the M/M+2 isotopic pattern in the mass spectrum provides undeniable evidence of the bromine atom. These spectroscopic fingerprints are essential for ensuring the quality and identity of this key intermediate in any research or development pipeline.

References

- 1. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]

- 2. mason.gmu.edu [mason.gmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. instanano.com [instanano.com]

- 8. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. m.youtube.com [m.youtube.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 2-Bromothiazol-5-amine Analogues

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Privileged Scaffold for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a cornerstone in medicinal chemistry, serves as a privileged scaffold for a multitude of biologically active compounds, including several clinically approved drugs.[1][2] This technical guide focuses on the burgeoning potential of 2-bromothiazol-5-amine analogues, a versatile class of molecules demonstrating significant promise across a spectrum of therapeutic areas, most notably in oncology, neurodegenerative disorders, and infectious diseases. This document will provide an in-depth exploration of their primary molecular targets, the mechanistic rationale behind their activity, and detailed protocols for their preclinical evaluation.

Part 1: The Therapeutic Landscape of 2-Aminothiazole Analogues

The inherent chemical tractability of the 2-aminothiazole core allows for extensive structural modifications, leading to analogues with diverse and potent pharmacological activities.[1] While the bromine atom at the 2-position and the amine at the 5-position of the thiazole ring offer key handles for synthetic elaboration, the broader class of 2-aminothiazole derivatives has been extensively studied, revealing a wide array of therapeutic possibilities.

Oncology: A Primary Frontier

The most significant body of research on 2-aminothiazole analogues lies in their application as anticancer agents.[2][3][4] These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[2][3] The anticancer activity of these analogues is often attributed to their ability to modulate key cellular processes such as cell cycle progression and apoptosis.[5]

Key Molecular Targets in Oncology:

-

Protein Kinases: A predominant mechanism of action for many 2-aminothiazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

-

Src Family Kinases: The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia.[6]

-

Aurora Kinases: Overexpression of Aurora kinases A and B is implicated in the progression of various cancers. Certain 2-aminothiazole derivatives have been identified as promising inhibitors of these kinases, particularly in the context of breast cancer.[7]

-

Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as a novel class of allosteric inhibitors of CK2, a constitutively active kinase involved in pro-oncogenic signaling.[8][9] This allosteric mode of inhibition offers potential for greater selectivity and reduced off-target effects.[9]

-

Checkpoint Kinase 1 (CHK1): As a key regulator of the DNA damage response, CHK1 is an attractive target for cancer therapy. 2-aminothiazole derivatives have been designed and synthesized as potent CHK1 inhibitors.[10]

-

-

Tubulin Polymerization: Some 2-aminothiazole derivatives act as tubulin inhibitors by targeting the colchicine binding site, leading to disruption of the microtubule network, cell cycle arrest, and apoptosis.[1]

-

Histone Deacetylases (HDACs): By inhibiting HDAC enzymes, these analogues can modulate histone acetylation, resulting in changes in gene expression that can lead to cell cycle arrest and apoptosis in cancer cells.[1]

The following diagram illustrates the central role of 2-aminothiazole analogues in targeting key oncogenic signaling pathways.

Caption: Targeting Oncogenic Pathways with 2-Aminothiazole Analogues.

Neurodegenerative Disorders: A Glimmer of Hope

Thiazole and its derivatives have also shown promise as therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[11] Their neuroprotective effects are often linked to their ability to inhibit key enzymes and protein aggregation involved in the disease cascade.[11]

Potential Targets in Neurodegeneration:

-

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. Amine-containing thiazole derivatives have demonstrated significant inhibitory activity against these enzymes.[11]

-

Amyloid-beta (Aβ) and Tau Aggregation: Thiazole derivatives have been shown to inhibit the aggregation of both Aβ peptides and tau protein, two of the main pathological hallmarks of Alzheimer's disease.[11]

-

AMPA Receptors: Thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors, suggesting their potential in managing neurological conditions characterized by excessive excitatory neurotransmission.[12]

-

Dual Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO) Inhibition: Certain thiazole derivatives have been identified as dual inhibitors of DNase I and 5-LO, enzymes implicated in neuroinflammation and neuronal damage, presenting a novel neuroprotective strategy.[13]

Infectious Diseases and Beyond

The versatility of the 2-aminothiazole scaffold extends to the development of agents against infectious diseases.

-

Antimycobacterial and Antiplasmodial Activity: Derivatives of 2-amino-4-(2-pyridyl) thiazole have been synthesized and shown to possess in vitro activity against Mycobacterium tuberculosis and the chloroquine-sensitive strain of Plasmodium falciparum.[14]

-

Anti-inflammatory Activity: The thiazole nucleus is a component of various compounds with anti-inflammatory properties. Some derivatives have been investigated as inhibitors of cyclooxygenase (COX-1/COX-2) enzymes and phosphodiesterase type 5 (PDE5).[15]

Part 2: Preclinical Evaluation Workflow: A Practical Guide

A systematic and rigorous preclinical evaluation is paramount to advancing promising this compound analogues from discovery to clinical candidates. The following section outlines a comprehensive workflow with detailed, self-validating experimental protocols.

Initial Screening: Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of novel analogues is to determine their cytotoxic effects on a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analogues (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Self-Validation: The inclusion of a known cytotoxic agent as a positive control ensures the assay is performing as expected. The vehicle control establishes the baseline for cell viability.

Target Identification and Validation: In Vitro Kinase Inhibition Assay

For analogues demonstrating potent cytotoxicity, the next step is to investigate their effect on specific molecular targets, such as protein kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Src Kinase)

-

Assay Components: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) containing recombinant Src kinase, a suitable substrate (e.g., poly(E,Y)4:1), and ATP.

-

Reaction Setup: In a 96-well plate, combine the Src kinase, substrate, and varying concentrations of the this compound analogue in a kinase buffer.

-

Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for 1 hour.

-

Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value.

Self-Validation: A known Src inhibitor (e.g., Dasatinib) should be included as a positive control. A no-kinase control will establish the background signal.

Cellular Mechanism of Action: Cell Cycle and Apoptosis Analysis

To understand how the lead compounds exert their cytotoxic effects at a cellular level, it is crucial to analyze their impact on the cell cycle and their ability to induce apoptosis.

Experimental Workflow: Cell Cycle and Apoptosis Analysis

References

- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]

The 2-Aminothiazole Scaffold: A Cornerstone for Modern Kinase Inhibitor Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole moiety has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1][2][3][4] Its remarkable success is exemplified by the blockbuster drug Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5][6] This guide provides a comprehensive technical overview of the 2-aminothiazole core, designed for professionals in drug discovery. We will dissect the fundamental principles that underpin its efficacy, from its unique mode of interaction with the kinase hinge region to the intricate structure-activity relationships (SAR) that govern its potency and selectivity. Furthermore, this document offers detailed, field-proven protocols for the synthesis of 2-aminothiazole derivatives and for the biochemical and cell-based assays essential for their evaluation, thereby providing a practical framework for the development of the next generation of kinase-targeted therapeutics.

The Strategic Importance of the 2-Aminothiazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, especially in oncology.[7] The development of small molecule inhibitors that can modulate the activity of aberrant kinases has revolutionized cancer therapy. The 2-aminothiazole scaffold has emerged as a particularly fruitful starting point for the design of such inhibitors.[2] Its utility stems from its ability to act as an effective bioisostere for the adenine ring of ATP, enabling it to form critical hydrogen bond interactions within the highly conserved ATP-binding pocket of kinases.[4] This fundamental binding mechanism provides a solid anchor point from which to build potency and selectivity through targeted modifications of the scaffold. The journey of Dasatinib, from a screening hit to a clinical success, serves as a powerful testament to the potential of this chemical starting point.[6]

Mechanism of Action: The Critical Hinge-Binding Interaction

The majority of 2-aminothiazole-based kinase inhibitors function as ATP-competitive, or "Type I", inhibitors. Their mechanism of action is centered on their ability to occupy the ATP-binding site and, crucially, to mimic the hydrogen bonding pattern of the adenine base with the "hinge" region of the kinase. This hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 2-aminothiazole core, with its appropriately positioned nitrogen atoms and exocyclic amino group, is adept at forming two or three key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and thus halting the phosphorylation cascade.

The crystal structure of Dasatinib in complex with the Abl kinase domain (PDB ID: 2GQG) provides a clear illustration of this binding mode.[5][8][9][10] The 2-amino group of the thiazole ring and one of the ring nitrogens form hydrogen bonds with the backbone amide and carbonyl groups of Met318 in the hinge region of Abl. This bidentate interaction is a hallmark of many successful kinase inhibitors and is a key contributor to the high affinity of Dasatinib.

Caption: A diagram illustrating the key interactions of a 2-aminothiazole inhibitor within the kinase active site.

Structure-Activity Relationship (SAR) Studies: A Roadmap to Potency and Selectivity

The development of a potent and selective kinase inhibitor from a 2-aminothiazole starting point is a meticulous process of iterative design, synthesis, and testing. The SAR for this scaffold is well-documented, providing a valuable guide for medicinal chemists.[6][11] The core can be conceptually divided into three key regions for modification: the 2-amino group, the C4 position, and the C5 position of the thiazole ring.

-

The 2-Amino Group: This position is critical for the hinge-binding interaction. While the primary amine is often essential, derivatization with carefully chosen substituents can significantly enhance potency and modulate selectivity. For example, in the development of Dasatinib, the attachment of a 2-methyl-4-pyrimidinyl group to the 2-amino position was a key step in achieving nanomolar potency against Src family kinases.[6]

-

The C4 Position: Substituents at the C4 position typically project into the solvent-exposed region of the ATP-binding site. This position is often used to introduce larger, more complex groups that can pick up additional interactions with the protein or improve the physicochemical properties of the compound, such as solubility.

-

The C5 Position: This position is often directed towards the "selectivity pocket" of the kinase, a region of the active site that shows more variability between different kinases. Judicious modification at this position is therefore a key strategy for achieving selectivity. In the case of Dasatinib, the N-(2-chloro-6-methylphenyl)carboxamide group at the C5 position was crucial for its potent inhibition of Abl and Src kinases.[6]

The following table summarizes the SAR for a series of 2-aminothiazole-based Src inhibitors, illustrating the impact of substitutions at the C5 position.

| Compound | C5-Substituent | Lck IC50 (µM) | Src IC50 (µM) |

| 1 | -H | 6.6 | >10 |

| 2a | -CONH(Ph) | 0.015 | 0.006 |

| 2b | -CONH(2-Cl-Ph) | 0.002 | 0.001 |

| 2c (Dasatinib) | -CONH(2-Cl-6-Me-Ph) | <0.001 | <0.001 |

| 3 | -COOEt | 0.250 | 0.100 |

Data adapted from Das, J. et al. J. Med. Chem. 2006, 49 (23), 6819–6832.[6]

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most widely used and versatile method for the preparation of the 2-aminothiazole core.[12][13][14] This robust reaction involves the condensation of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to afford the thiazole ring in high yield.

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis.

Materials:

-

2-bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with water.

-

Allow the collected solid to air dry to yield the 2-amino-4-phenylthiazole product.

This protocol is adapted from a standard laboratory procedure.[12]

Evaluation of 2-Aminothiazole-Based Kinase Inhibitors

The evaluation of novel kinase inhibitors is a multi-step process that begins with in vitro biochemical assays to determine the potency and selectivity of the compounds against purified kinases. Promising compounds are then advanced to cell-based assays to assess their activity in a more physiologically relevant context.[7]

Biochemical Assays: Measuring Direct Kinase Inhibition

Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase.[7] A variety of formats are available, with radiometric and fluorescence-based methods being the most common.

This traditional "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide or protein substrate.[15][16][17]

Principle:

The kinase reaction is performed in the presence of the inhibitor, a substrate, and radiolabeled ATP. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose paper that binds the substrate but not the ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager.

Step-by-Step Protocol (Dot Blot Format):

-

Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the peptide or protein substrate, and the kinase enzyme.

-

Aliquot and Add Inhibitor: Aliquot the kinase reaction mixture into individual tubes or wells of a microplate. Add the 2-aminothiazole inhibitor at various concentrations (typically a serial dilution). Include a "no inhibitor" control.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop Reaction and Spot: Stop the reaction by adding a quench buffer (e.g., phosphoric acid). Spot an aliquot of each reaction mixture onto a phosphocellulose membrane.

-

Wash: Wash the membrane several times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound radiolabeled ATP.

-

Quantify: Air dry the membrane and quantify the radioactivity in each spot using a phosphorimager or by cutting out the spots and using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive alternative that offer high throughput and sensitivity.[18][19][20][21][22]

Principle: